(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate

Catalog No.
S12915720
CAS No.
M.F
C24H46N4O10
M. Wt
550.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxal...

Product Name

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate

IUPAC Name

tert-butyl N-(4-methoxypiperidin-3-yl)carbamate;oxalic acid

Molecular Formula

C24H46N4O10

Molecular Weight

550.6 g/mol

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)

InChI Key

HMGRHEKFNXWMHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate is a chemical compound characterized by its unique structure and stereochemistry. It contains a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a methoxy group at the 4-position. The hemioxalate salt form indicates that it is combined with oxalic acid, enhancing its solubility and stability. This compound is of interest in pharmaceutical chemistry due to its potential applications in drug development.

Typical of piperidine derivatives:

  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
  • Alkylation Reactions: The amino group can act as a nucleophile, enabling alkylation with various electrophiles.
  • Reduction Reactions: The methoxy group can undergo reduction to yield a corresponding alcohol, which may further react with other reagents.

These reactions are significant for synthesizing more complex molecules or modifying existing structures for enhanced biological activity.

Research indicates that piperidine derivatives exhibit a range of biological activities, including:

  • Neuroactive Properties: Compounds similar to (3S,4S)-3-(Boc-amino)-4-methoxypiperidine have been explored for their effects on neurotransmitter systems, potentially influencing conditions like anxiety and depression.
  • Antimicrobial Activity: Some piperidine derivatives show promise as antimicrobial agents, targeting bacterial and fungal infections.
  • Cytotoxic Effects: Certain structural analogs have demonstrated cytotoxicity against cancer cell lines, suggesting potential in oncology therapeutics.

The specific biological activity of (3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate requires further investigation to determine its efficacy and mechanism of action.

Several synthetic routes can be employed to produce (3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate:

  • Starting from Piperidine Derivatives: Using commercially available piperidine derivatives, one can introduce the Boc group through standard amination reactions followed by methoxylation.
  • Ring Closure Strategies: Utilizing ring-closing metathesis or other cyclization techniques to form the piperidine ring while incorporating the desired substituents.
  • Salt Formation: The hemioxalate salt can be formed by reacting the free base form of the compound with oxalic acid in a suitable solvent.

Each method offers different advantages in terms of yield, purity, and scalability.

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents targeting neurological disorders or infections.
  • Chemical Biology: In studies exploring receptor interactions or enzyme inhibition mechanisms.
  • Material Science: As a precursor for creating functionalized polymers or materials with specific properties.

Interaction studies are crucial for understanding how (3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate interacts with biological targets:

  • Receptor Binding Assays: Evaluating binding affinity to neurotransmitter receptors or enzymes to elucidate its pharmacological profile.
  • In Vivo Studies: Assessing the compound's effects in animal models to determine therapeutic potential and safety profiles.
  • Molecular Docking Simulations: Computational studies to predict how the compound fits into target proteins, providing insights into mechanism of action.

These studies are essential for advancing the compound toward clinical applications.

Several compounds share structural similarities with (3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
(3R,4R)-4-Amino-1-Boc-3-methoxypiperidineSimilar piperidine structureDifferent stereochemistry affecting biological activity
1-MethylpiperidineMethyl substitution at nitrogenUsed in organic synthesis; less complex than target compound
4-MethoxyphenylpiperazinePhenyl substitution at piperazineExhibits distinct pharmacological effects
2-(Methylamino)pyridineContains a pyridine ringDifferent heterocyclic structure; varied biological activity

These comparisons highlight the uniqueness of (3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate in terms of its specific stereochemistry and potential applications in drug discovery. Each compound offers different advantages depending on their functional groups and biological activities.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

550.32139368 g/mol

Monoisotopic Mass

550.32139368 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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